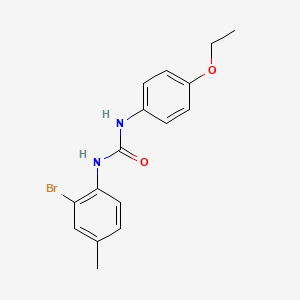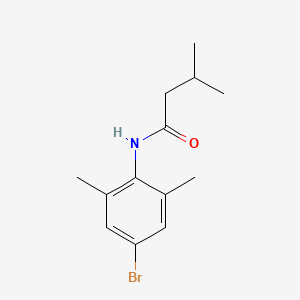![molecular formula C15H22N2O B5779717 N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. MPHP is a derivative of pyrovalerone and is structurally similar to other cathinones such as MDPV and α-PVP.
作用機序
The exact mechanism of action of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This is thought to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been found to increase locomotor activity and induce hyperthermia in animal models. It also increases dopamine and norepinephrine levels in the brain, leading to increased alertness and arousal. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has also been shown to increase heart rate and blood pressure in animal models.
実験室実験の利点と制限
One advantage of using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments is its high potency, which allows for smaller doses to be used. This can be beneficial in reducing the cost of experiments. However, one limitation is that N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is a relatively new compound, and its long-term effects are not fully understood. Therefore, caution should be exercised when using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments.
将来の方向性
1. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a treatment for ADHD and substance use disorders.
2. Studying the long-term effects of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide on the brain and body.
3. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a cognitive enhancer.
4. Studying the pharmacokinetics of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in humans.
5. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a treatment for depression and anxiety disorders.
In conclusion, N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is a synthetic compound that has gained popularity in the research community due to its potential therapeutic applications. It is a derivative of pyrovalerone and is structurally similar to other cathinones. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been extensively studied for its potential to treat ADHD, substance use disorders, depression, and anxiety disorders. While there are advantages to using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments, caution should be exercised due to its relatively new status and unknown long-term effects. Further research is needed to fully understand the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a therapeutic agent.
合成法
The synthesis of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide involves the reaction of 4-methylpiperidine with 2-bromopropiophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reductive amination with ammonium formate and palladium on carbon. The final product is obtained through purification using chromatography techniques.
科学的研究の応用
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic and antidepressant properties in animal models. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has also been investigated for its potential to treat attention-deficit hyperactivity disorder (ADHD) and substance use disorders.
特性
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-15(18)16-13-6-4-5-7-14(13)17-10-8-12(2)9-11-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMJJFFGDAWFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)



![methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5779655.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)



![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)